molecular formula C6H7N3O2 B11775230 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione

2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione

Cat. No.: B11775230
M. Wt: 153.14 g/mol
InChI Key: BPBKJTQCSSFGCC-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining imidazole and pyrimidine moieties, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with glyoxal in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the fused ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups, leading to a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione is unique due to its specific ring fusion and functional groups, which confer distinct electronic properties and reactivity. Its dual inhibitory activity against key enzymes in cancer therapy further distinguishes it from similar compounds .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]pyrimidine-5,7-dione

InChI

InChI=1S/C6H7N3O2/c10-5-3-4-7-1-2-9(4)6(11)8-5/h3,7H,1-2H2,(H,8,10,11)

InChI Key

BPBKJTQCSSFGCC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=O)NC2=O)N1

Origin of Product

United States

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